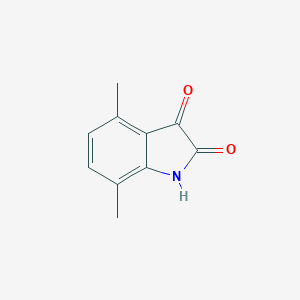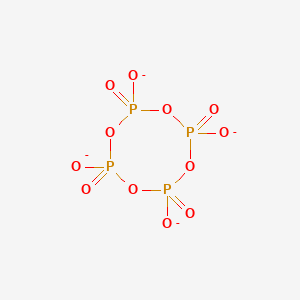
Tetrametaphosphate ion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrametaphosphate ion is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclic anion consisting of four phosphate groups, making it a highly charged molecule with unique chemical properties.
Aplicaciones Científicas De Investigación
Tetrametaphosphate ion has several potential applications in scientific research. It has been shown to have a significant inhibitory effect on the activity of enzymes that are involved in the breakdown of DNA. This makes it a potential candidate for use in cancer treatment, as cancer cells rely heavily on the activity of these enzymes to proliferate. Additionally, tetrametaphosphate ion has been shown to have a significant inhibitory effect on the growth of bacteria and viruses. This makes it a potential candidate for use in the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of tetrametaphosphate ion is not well understood. However, it is thought to work by binding to the active site of enzymes and inhibiting their activity. It is also thought to disrupt the structure of bacterial and viral membranes, leading to their destruction.
Biochemical and Physiological Effects:
Tetrametaphosphate ion has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the breakdown of DNA, leading to the destruction of cancer cells. It has also been shown to have a significant inhibitory effect on the growth of bacteria and viruses, making it a potential candidate for use in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tetrametaphosphate ion in lab experiments is its relatively simple synthesis method. Additionally, its unique chemical properties make it a potential candidate for use in a wide range of applications. However, one of the main limitations of using tetrametaphosphate ion in lab experiments is its high reactivity. This makes it difficult to handle and requires the use of specialized equipment.
Direcciones Futuras
There are several future directions for research on tetrametaphosphate ion. One potential direction is the development of new cancer treatments based on its inhibitory effect on the activity of enzymes involved in the breakdown of DNA. Additionally, research could be focused on the development of new antimicrobial agents based on its inhibitory effect on the growth of bacteria and viruses. Finally, research could be focused on the development of new methods for synthesizing tetrametaphosphate ion, with the aim of improving its stability and reactivity.
Métodos De Síntesis
Tetrametaphosphate ion can be synthesized through the condensation of orthophosphate ions in the presence of a strong acid. This process involves the removal of water molecules from the phosphate groups, resulting in the formation of cyclic tetrametaphosphate ion. The synthesis method of tetrametaphosphate ion is relatively simple and can be achieved through the use of standard laboratory techniques.
Propiedades
Número CAS |
17121-12-9 |
|---|---|
Nombre del producto |
Tetrametaphosphate ion |
Fórmula molecular |
O12P4-4 |
Peso molecular |
315.89 g/mol |
Nombre IUPAC |
2,4,6,8-tetraoxido-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide |
InChI |
InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)/p-4 |
Clave InChI |
GIXFALHDORQSOQ-UHFFFAOYSA-J |
SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-] |
SMILES canónico |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-] |
Sinónimos |
cyclophos cyclotetraphosphate sodium tetrametaphosphate sodium tetrametaphosphate, monohydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)

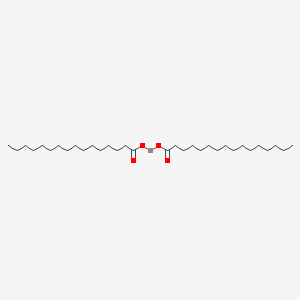
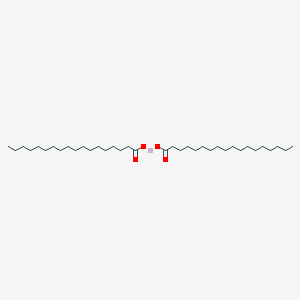
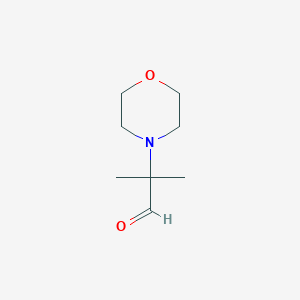
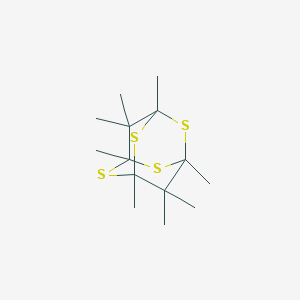
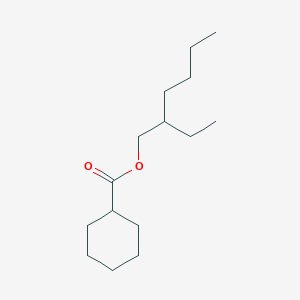
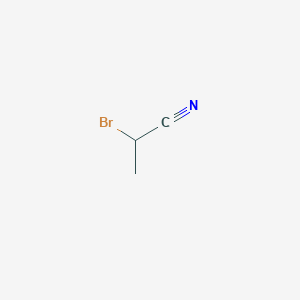

![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)

